molecular formula C17H19ClFNO2S2 B2795175 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide CAS No. 339104-53-9

4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide

Cat. No. B2795175
CAS RN: 339104-53-9
M. Wt: 387.91
InChI Key: XNTMSQDNNQLOID-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide (4-Cl-FMBSA) is a synthetic compound belonging to the benzenesulfonamide family. It is a white crystalline solid that is soluble in water, alcohol, and most organic solvents. 4-Cl-FMBSA is a versatile compound with a wide range of applications in both scientific research and the laboratory.

Scientific Research Applications

4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide has a wide range of applications in scientific research. It has been used as a substrate for the enzyme xanthine oxidase in studies of the enzyme’s catalytic properties. It has also been used as a reagent in the synthesis of a variety of compounds, including a series of novel antifungal agents. Additionally, 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide has been used as a substrate in studies of the enzyme monoamine oxidase and its potential role in the regulation of neurotransmitter levels in the brain.

Mechanism of Action

4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide is a substrate for the enzyme xanthine oxidase. Xanthine oxidase catalyzes the conversion of xanthine to uric acid, which is an important part of purine metabolism. The reaction is believed to involve the formation of an intermediate compound, 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide, which is then converted to uric acid by the enzyme.
Biochemical and Physiological Effects
4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme xanthine oxidase, which can lead to increased levels of uric acid in the blood. Additionally, 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide has been shown to inhibit the enzyme monoamine oxidase, which can lead to increased levels of monoamine neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The main advantage of 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide is its wide range of applications in scientific research. It can be used as a substrate for a variety of enzymes, and it can also be used as a reagent in the synthesis of a variety of compounds. Additionally, 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide is relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide is that it can be toxic in high concentrations, and it should be handled with care in the laboratory.

Future Directions

As 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide continues to be studied, there are a number of potential future directions for research. One potential direction is to further investigate its potential as a substrate for enzymes involved in purine metabolism. Additionally, further research could be conducted to explore its potential as a reagent in the synthesis of novel compounds. Additionally, research could be conducted to investigate the potential therapeutic applications of 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide, such as its potential to modulate neurotransmitter levels in the brain. Finally, further research could be conducted to investigate the potential toxicity of 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide and to develop methods for its safe handling and storage in the laboratory.

Synthesis Methods

4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide can be synthesized by a two-step process. The first step involves the condensation of 4-chloro-2-fluorobenzene sulfonyl chloride with 2-methylpropyl amine in the presence of a base such as potassium carbonate. This reaction produces 4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide. The second step involves the recrystallization of the product from a mixture of ethyl acetate and hexane.

properties

IUPAC Name

4-chloro-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO2S2/c1-17(2,23-11-13-3-7-15(19)8-4-13)12-20-24(21,22)16-9-5-14(18)6-10-16/h3-10,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTMSQDNNQLOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)Cl)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide

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